Emodin
Overview
Description
It is primarily found in the roots and barks of various plants, molds, and lichens, including Rheum palmatum, Polygonum cuspidatum, and Polygonum multiflorum . Emodin has been utilized in traditional medicine for centuries due to its wide range of pharmacological activities, including antibacterial, anti-inflammatory, antifibrotic, and anticancer properties .
Scientific Research Applications
Emodin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer, cardiovascular diseases, and viral infections
Industry: Used as a natural colorant in the textile and cosmetic industries.
Mechanism of Action
Emodin is a naturally occurring anthraquinone derivative isolated from the roots and barks of numerous plants, molds, and lichens . It has been found to be an active ingredient in different Chinese herbs including Rheum palmatum and Polygonam multiflorum . This compound has a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-cancer effects , and more.
Target of Action
This compound interacts with multiple molecular targets, including those involved in inflammation, apoptosis, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It has also been shown to interact with EGFR/EGFRvIII by interfering with its association with Hsp90 .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes. For example, it has been shown to induce proteosomal degradation of EGFR/EGFRvIII, leading to partial induction of apoptosis and sensitization of glioma stem cells to ionizing radiation . It also modulates innate immune responses through down-regulating PTEN level and its downstream cytokines expression such as IL-6, IL-1β and TNF-α .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been shown to inhibit the hypoxia-induced damage of H9c2 cells by up-regulating miR-138 and activating Sirt1/AKT and Wnt/wp-catenin pathways . It also modulates innate immune responses through down-regulating PTEN level and its downstream cytokines expression .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied, but the overall understanding of its mechanisms of action remains elusive . It has been noted that this compound has poor oral bioavailability , which could impact its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory, antioxidant damage, inhibition of myocardial cell fibrosis, and other pharmacological effects . It also promotes cell survival by interfering with various cycle-related proteins .
Action Environment
Advantages and Limitations for Lab Experiments
Emodin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which makes it easier to obtain and less expensive than synthetic compounds. Additionally, this compound has been found to have a wide range of biological activities, making it a promising candidate for therapeutic development. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop specific therapeutics based on its activity.
Future Directions
The future research directions for emodin include investigating its mechanism of action in more detail, studying its potential therapeutic properties in various diseases, and developing specific therapeutics based on its activity. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use and to evaluate its safety profile.
Another area of future research for this compound is exploring its potential synergistic effects with other compounds, as well as studying its pharmacokinetics and pharmacodynamics. Additionally, in vitro and in vivo studies are needed to better understand the effects of this compound on various physiological systems and to further evaluate its safety profile.
This compound has also been found to have potential anti-inflammatory effects, and further research is needed to explore its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the role of this compound in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that this compound can modulate glucose and lipid metabolism, and further research is needed to explore its potential use in the treatment of these disorders.
Additionally, further studies to explore its potential use in neurology field, for example, as a neuroprotective agent or a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In summary, this compound has a wide range of biological activities and has been found to have potential therapeutic properties in various diseases. However, more research is needed to fully understand its mechanism of action and to develop specific therapeutics based on its activity. Future research directions include investigating its potential synergistic effects with other compounds, studying its pharmacokinetics and pharmacodynamics, exploring its potential use in treating inflammatory and metabolic disorders, and evaluating its safety profile.
In conclusion, this compound is a natural compound found in a variety of plants and has been traditionally used in traditional medicine. Scientific research has shown that this compound has a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-metabolic effects. The synthesis methods of this compound have been well-established and it's easy to obtain. Its mechanism of action is multi-target and multi-pathway, which makes it a potential candidate for the treatment of various diseases.
However, the research on this compound is still in its early stages and more studies are needed to fully understand its mechanism of action and to develop specific therapeutics based on its activity. Future research directions include investigating its potential synergistic effects with other compounds, studying its pharmacokinetics and pharmacodynamics, exploring its potential use in treating inflammatory and metabolic disorders, and evaluating its safety profile. The advantages of using this compound as a therapeutic agent include its natural origin, low toxicity, and potential for multiple targets. But its limitations for lab experiments are the lack of specificity and the need for further studies to fully understand its mechanism of action.
Overall, this compound is a promising natural compound with a wide range of biological activities that holds great potential as a therapeutic agent in various diseases. Its future research will help to further uncover its potential and pave the way for its development as a safe and effective treatment.
Biochemical Analysis
Biochemical Properties
Emodin interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a wide activity of anti-cardiovascular diseases, mainly involving multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Cellular Effects
This compound has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory, antioxidant damage, inhibition of myocardial cell fibrosis, and other pharmacological effects . It also has cytotoxic and growth-inhibitory effects against several types of tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is mainly involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases . This compound can regulate signal transduction pathways with various pharmacological properties .
Temporal Effects in Laboratory Settings
This compound has been shown to be safe for use in both male and female mice when given at 20, 40, and 80 mg/kg doses for 12 weeks . It has been found that this compound can regulate glucose utilization and lower lipids in epididymal WAT by activating AMP activated protein kinase (AMPK) pathway .
Dosage Effects in Animal Models
This compound has been shown to have a therapeutic effect on obesity, hyperlipidemia, non-alcoholic fatty liver disease, diabetes and its complications, and osteoporosis . The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It has been shown to have a wide activity of anti-cardiovascular diseases, mainly involving multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Transport and Distribution
This compound is quickly absorbed from the gastrointestinal tract and then rapidly metabolized to form its glucuronide, and the parent form of this compound is barely detectable in vivo . This compound is present in the kidney and lungs mainly as glucuronide/sulfate, and free this compound is present in high levels in the liver .
Subcellular Localization
This compound has been shown to inhibit AR transcriptional activity by inhibiting AR nuclear translocation . The intracellular distribution of AR in LNCaP cells was assessed using immunofluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emodin can be synthesized through various chemical routes. One common method involves the oxidation of chrysophanol using potassium permanganate in an alkaline medium . Another synthetic route includes the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the roots of Rheum palmatum. The extraction process typically includes maceration followed by solvent extraction and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: Emodin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones.
Reduction: Reduction of this compound can yield anthrones.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Acetyl chloride for acetylation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of anthrones.
Substitution: Formation of acetylated derivatives.
Comparison with Similar Compounds
Chrysophanol: Another anthraquinone derivative with similar but less potent pharmacological activities.
Aloe-emodin: Known for its laxative effects and potential anticancer properties.
Rhein: Exhibits anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025231 | |
Record name | Emodin | |
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Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Emodin appears as orange needles or powder. (NTP, 1992), Solid | |
Record name | EMODIN | |
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Record name | Emodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | EMODIN | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions., Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041, Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions, Soluble in alcohol; insoluble in water | |
Record name | EMODIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20331 | |
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Record name | EMODIN | |
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Mechanism of Action |
The anthraquinone mycotoxins emodin and skyrin were examined for the inhibitory effects on murine leukemia L1210 culture cells, oxidative phosphorylation of rat liver mitochondria, and Na+, K+-activated ATPase activity of rat brain microsomes to find the differences between their modes of toxic action. Skyrin exhibited a stronger inhibitory effect than emodin on the growth of L1210 culture cells. Emodin showed a stronger uncoupling effect than skyrin on mitochondrial respiration. Skyrin inhibited Na+, K+-activated ATPase activity of rat brain microsomes but emodin did not inhibit., ... Emodin induces apoptotic responses in the human hepatocellular carcinoma cell lines (HCC) Mahlavu, PLC / PRF / 5 and HepG2. The addition of emodin to these three cell lines led to inhibition of growth in a time- and dose-dependent manner. Emodin generated reactive oxygen species (ROS) in these cells which brought about a reduction of the intracellular mitochondrial transmembrane potential (Deltaym), followed by the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptosis., Emodin inhibited the activity of TPK and CK2 and the degradation of I-kappaB., ... Emodin-induced apoptosis of CH27 cells does not involve modulation of endogenous Bcl-X(L) protein expression, but appears to be associated with the increased expression of cellular Bak and Bax proteins., For more Mechanism of Action (Complete) data for EMODIN (9 total), please visit the HSDB record page. | |
Record name | EMODIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |
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Color/Form |
Orange needles from alcohol or by sublimation at 12 mm | |
CAS No. |
518-82-1 | |
Record name | EMODIN | |
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Record name | Emodin | |
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Record name | Emodin | |
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Record name | Emodin | |
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Record name | 1,3,8-trihydroxy-6-methylanthraquinone | |
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Record name | EMODIN | |
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Record name | EMODIN | |
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Record name | Emodin | |
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Melting Point |
493 to 495 °F (NTP, 1992), 256-257 °C, Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/, Pale yellow needles; mp: 225 °C /Trimethyl ether/, 266 - 268 °C | |
Record name | EMODIN | |
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Record name | EMODIN | |
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Record name | Emodin | |
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Retrosynthesis Analysis
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